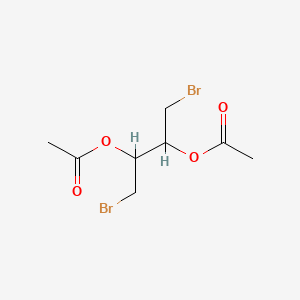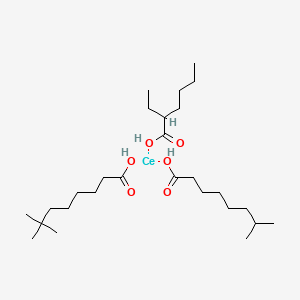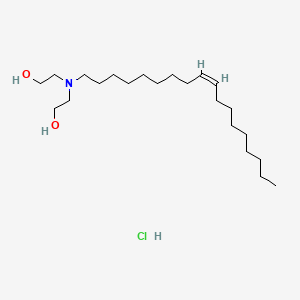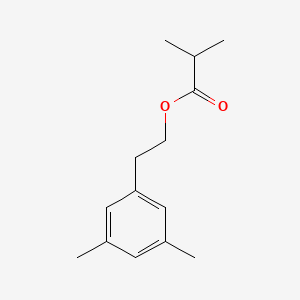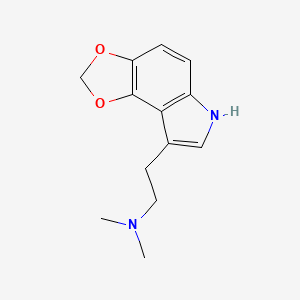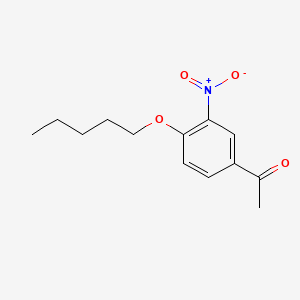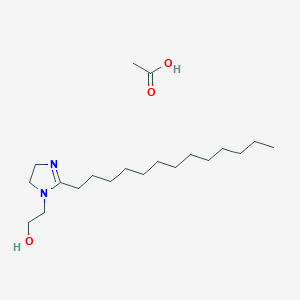
Acetic Acid, Chloro((4-methylacetamidophenyl)hydrazono)-, Ethyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic Acid, Chloro((4-methylacetamidophenyl)hydrazono)-, Ethyl Ester is a complex organic compound with potential applications in various fields of chemistry, biology, and industry. This compound features a unique structure that includes an acetic acid moiety, a chloro group, a methylacetamidophenyl group, and an ethyl ester group. Its intricate molecular arrangement makes it a subject of interest for researchers exploring new synthetic pathways and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetic Acid, Chloro((4-methylacetamidophenyl)hydrazono)-, Ethyl Ester typically involves multiple steps, starting with the preparation of the hydrazone intermediate. This intermediate is then subjected to chlorination and esterification reactions to yield the final product. Common reagents used in these reactions include hydrazine, acetic anhydride, and ethyl alcohol. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Advanced techniques like flow chemistry and automated synthesis can enhance the scalability and reproducibility of the production process.
化学反应分析
Types of Reactions
Acetic Acid, Chloro((4-methylacetamidophenyl)hydrazono)-, Ethyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives or other reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acetic acid derivatives, while substitution reactions can produce a variety of functionalized compounds.
科学研究应用
Acetic Acid, Chloro((4-methylacetamidophenyl)hydrazono)-, Ethyl Ester has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and drug development.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial materials.
作用机制
The mechanism of action of Acetic Acid, Chloro((4-methylacetamidophenyl)hydrazono)-, Ethyl Ester involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s hydrazone moiety can form covalent bonds with target molecules, leading to inhibition or activation of specific pathways. The chloro group and ethyl ester moiety contribute to the compound’s reactivity and stability, influencing its overall biological activity.
相似化合物的比较
Similar Compounds
Acetic Acid, (4-chloro-2-methylphenoxy)-, Methyl Ester: This compound shares a similar acetic acid and chloro group structure but differs in the ester and phenyl groups.
Acetic Acid, (4-chloro-2-methylphenoxy)-, Ethyl Ester: Similar to the above compound but with an ethyl ester group instead of a methyl ester.
Uniqueness
Acetic Acid, Chloro((4-methylacetamidophenyl)hydrazono)-, Ethyl Ester is unique due to its hydrazone moiety and the specific arrangement of functional groups. This uniqueness allows it to participate in a broader range of chemical reactions and exhibit distinct biological activities compared to its analogs.
属性
CAS 编号 |
96722-57-5 |
|---|---|
分子式 |
C13H16ClN3O3 |
分子量 |
297.74 g/mol |
IUPAC 名称 |
ethyl (2Z)-2-[[3-[acetyl(methyl)amino]phenyl]hydrazinylidene]-2-chloroacetate |
InChI |
InChI=1S/C13H16ClN3O3/c1-4-20-13(19)12(14)16-15-10-6-5-7-11(8-10)17(3)9(2)18/h5-8,15H,4H2,1-3H3/b16-12- |
InChI 键 |
FAYJEXQIBOVLKI-VBKFSLOCSA-N |
手性 SMILES |
CCOC(=O)/C(=N/NC1=CC(=CC=C1)N(C)C(=O)C)/Cl |
规范 SMILES |
CCOC(=O)C(=NNC1=CC(=CC=C1)N(C)C(=O)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


